3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 2-methoxyethyl Group: This step involves the alkylation of the quinazoline core using 2-methoxyethyl halides in the presence of a base like potassium carbonate.
Attachment of the 4-phenylpiperazine-1-carbonyl Group: This is achieved through a coupling reaction between the quinazoline derivative and 4-phenylpiperazine-1-carbonyl chloride, often facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing more efficient catalysts, and ensuring high purity of intermediates to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, 3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is explored for its potential pharmacological activities. Compounds with similar structures have shown promise as anticancer, antiviral, and anti-inflammatory agents. This compound could be investigated for similar therapeutic effects, targeting specific enzymes or receptors in the body.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile component in manufacturing processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. For example, they might inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The presence of the piperazine moiety could enhance binding affinity to certain receptors, increasing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based drug used for similar purposes as gefitinib.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinazoline derivatives. The methoxyethyl group and the phenylpiperazine moiety could influence its solubility, stability, and ability to cross biological membranes, potentially leading to different therapeutic profiles.
Properties
IUPAC Name |
3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-30-14-13-26-21(28)18-8-7-16(15-19(18)23-22(26)29)20(27)25-11-9-24(10-12-25)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSVQUBFJQLQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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